molecular formula C6H12ClNO2Se B12858372 (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride

Cat. No.: B12858372
M. Wt: 244.59 g/mol
InChI Key: JBISWFUQGUVLMJ-JEDNCBNOSA-N
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Description

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride is a unique organic compound that contains selenium, an element known for its biological significance and chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride typically involves the incorporation of selenium into an amino acid framework. One common method involves the reaction of an appropriate amino acid derivative with a selenium-containing reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The amino and prop-2-enyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution reactions can produce a variety of amino acid derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties and involvement in enzyme function.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits for human health.

    Industry: The compound is used in the development of new materials and catalysts, leveraging selenium’s unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. Selenium-containing compounds are known to interact with various enzymes and proteins, often through the formation of selenoproteins. These interactions can modulate oxidative stress, influence cellular signaling pathways, and impact gene expression.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid used in biological studies and as a dietary supplement.

Uniqueness

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride is unique due to its specific structure, which combines an amino acid framework with a prop-2-enylselanyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12ClNO2Se

Molecular Weight

244.59 g/mol

IUPAC Name

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2Se.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

JBISWFUQGUVLMJ-JEDNCBNOSA-N

Isomeric SMILES

C=CC[Se]C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C=CC[Se]CC(C(=O)O)N.Cl

Origin of Product

United States

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